N-(prop-2-en-1-yl)quinoline-2-carboxamide
Description
Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govfrontiersin.org It is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govbohrium.com Quinoline derivatives have been extensively studied and developed for their therapeutic potential, with applications including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govorientjchem.org
The versatility of the quinoline ring allows for functionalization at various positions, enabling the modulation of its physicochemical and pharmacological properties. frontiersin.org This structural adaptability has led to the synthesis of numerous quinoline-based compounds, some of which have advanced to clinical trials and commercial use. nih.govfrontiersin.org The aromatic nature and the presence of a nitrogen atom make the quinoline nucleus a key feature in many bioactive molecules, capable of engaging in various interactions with biological macromolecules. researchgate.net
Significance of the Carboxamide Functionality in Bioactive Molecules
The carboxamide group (-CONH-) is a ubiquitous functional group found in a vast array of drug molecules and biologically active compounds. nih.gov Its prevalence stems from its unique structural and chemical properties. The carboxamide linkage is metabolically stable and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). jocpr.com This dual capacity allows it to form strong and specific interactions with biological targets such as proteins and enzymes, which is crucial for molecular recognition and biological activity. jocpr.com
The Prop-2-en-1-yl (Allyl) Moiety: Structural and Reactivity Considerations within N-Substituted Carboxamides
The prop-2-en-1-yl group, commonly known as the allyl group, is a substituent with the structure -CH₂-CH=CH₂. wikipedia.org When attached to the nitrogen atom of a carboxamide, it forms an N-allyl carboxamide. The allyl group is a versatile functional handle in organic synthesis and can influence a molecule's properties. chemistryviews.org
Contextualizing N-(prop-2-en-1-yl)quinoline-2-carboxamide within Quinoline-2-carboxamide (B1208818) Derivative Research
This compound is a member of the quinoline-2-carboxamide family, where the carboxamide linkage is attached at the 2-position of the quinoline ring. This specific substitution pattern has been a focus of significant research, particularly in the quest for new therapeutic agents. sci-hub.seresearchgate.net Scientists have synthesized and evaluated numerous derivatives by modifying the substituent on the carboxamide nitrogen to explore structure-activity relationships (SAR). nih.gov
Research into quinoline-2-carboxamide derivatives has revealed their potential as P2X7R antagonists and anticancer agents. researchgate.netnih.gov For example, studies have shown that different substitutions on the N-phenyl ring of quinoline-2-carboxamides can significantly influence their activity. researchgate.net The investigation of N-substituted quinoline-2-carboxamides, including those with allyl groups, is part of a broader effort to fine-tune the biological activity of the quinoline scaffold. While specific research on this compound is not extensively detailed in the provided results, the study of analogous structures provides a clear rationale for its synthesis and potential investigation. For instance, the synthesis of various quinoline-2-carboxamide based chalcones has been reported, highlighting the modular nature of this chemical class. sci-hub.se
The table below presents examples of related quinoline-carboxamide derivatives and their investigated biological context, illustrating the research landscape in which this compound is situated.
| Compound Class/Derivative | Substitutions | Investigated Biological Context | Reference |
|---|---|---|---|
| Quinoline-2-carboxamide chalcones | N-(3-acetylphenyl) with various substituted benzaldehydes | Potential EGFR inhibitors for anticancer activity | sci-hub.se |
| 2-Aminoquinoline-3-carboxamide derivatives | Various substitutions on the carboxamide and quinoline core | Anticancer agents | researchgate.net |
| Quinoline-6-carboxamide benzenesulfonates | Substitutions on the phenyl ring of the benzenesulfonate | P2X7R antagonists for potential anticancer applications | nih.gov |
| N-(1-phenylethyl)quinoline-2-carboxamide | 1-phenylethyl group on the carboxamide nitrogen | General exploration of biological activities (antimicrobial, anticancer) | ontosight.ai |
| N-(Quinolin-8-yl)quinoline-2-carboxamide | Quinolin-8-yl group on the carboxamide nitrogen | Acts as a tridentate ligand for forming metal complexes with magnetic properties | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDKWMRKXTXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 En 1 Yl Quinoline 2 Carboxamide and Its Analogues
Strategies for Constructing the Quinoline-2-Carboxamide (B1208818) Core
The quinoline-2-carboxamide nucleus is a common motif in medicinal chemistry and materials science. Its synthesis relies on the robust construction of the quinoline (B57606) ring system, followed by or integrated with the formation of the C2-carboxamide functionality.
Classical and Modern Cyclization Approaches to the Quinoline Nucleus
The synthesis of the quinoline ring is a well-established field in heterocyclic chemistry, with several named reactions forming the cornerstone of this area. These classical methods, though often requiring harsh conditions, remain relevant due to their reliability and the wide availability of starting materials. researchgate.net
Classical Methods:
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. nih.gov
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines, leading to the formation of substituted quinolines. wikipedia.orgiipseries.org
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester) under either acidic or basic conditions. nih.govwikipedia.org This approach offers a high degree of control over the substitution pattern of the resulting quinoline. wikipedia.org
Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a β-amino enone intermediate, which then undergoes cyclization to yield a substituted quinoline. researchgate.net
Modern Approaches:
In recent years, significant efforts have been directed towards developing more efficient and milder conditions for quinoline synthesis. These modern approaches often employ transition metal catalysis and novel reaction pathways.
Transition Metal-Catalyzed Annulations: Palladium, copper, and rhodium complexes have been widely used to catalyze the synthesis of quinolines through various cross-coupling and C-H activation strategies. For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates.
Oxidative Annulation Strategies: These methods have gained prominence and involve the synergistic action of catalysts, oxidants, and solvents to improve reaction efficiency. This includes transition-metal-catalyzed C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization.
| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong acid (e.g., H₂SO₄), Heat | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (Brønsted or Lewis) | 2- and/or 4-Substituted Quinolines |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Active Methylene Compound | Acid or base catalysis | Polysubstituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |
Formation of the Quinoline-2-Carboxamide Linkage through Coupling Reactions
Once the quinoline-2-carboxylic acid scaffold is in hand, the formation of the amide bond with allylamine (B125299) is a crucial step. Standard peptide coupling methodologies are commonly employed for this transformation.
A general and widely used approach involves the activation of the carboxylic acid group of quinoline-2-carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved in several ways:
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive quinoline-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govajchem-a.com The resulting acyl chloride readily reacts with allylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov
Use of Coupling Reagents: A plethora of coupling reagents developed for peptide synthesis are applicable here. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ, allowing for a one-pot reaction with allylamine. nih.gov These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
A study by Thacker et al. describes the synthesis of various 8-substituted quinoline-2-carboxamides where 8-hydroxyquinoline-2-carboxylic acid was coupled with sulfanilamide (B372717) using HATU as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base in DMF. nih.gov A similar strategy could be adapted for the synthesis of N-(prop-2-en-1-yl)quinoline-2-carboxamide by substituting sulfanilamide with allylamine.
Emerging Green Chemistry and Catalytic Methods in Quinoline Synthesis
Recognizing the environmental impact of many classical synthetic methods, there is a growing emphasis on developing greener and more sustainable routes to quinolines. researchgate.net These approaches focus on milder reaction conditions, the use of less hazardous solvents and catalysts, and improved atom economy.
Key developments in this area include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many of the classical quinoline syntheses, often leading to higher yields and shorter reaction times.
Use of Green Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a major focus. For example, Friedländer reactions have been successfully carried out in water mediated by hydrochloric acid. koreascience.kr
Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse, contributing to more sustainable processes.
Metal-Free Catalysis: The development of organocatalytic and metal-free synthetic routes is highly desirable to avoid the costs and toxicity associated with transition metal catalysts. For instance, iodine has been used as a catalyst in some quinoline syntheses. wikipedia.org
| Approach | Key Feature | Example Application |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Accelerated Skraup and Friedländer reactions |
| Green Solvents | Use of water, ionic liquids, or solvent-free conditions | Friedländer synthesis in aqueous HCl |
| Nanocatalysis | High activity, recyclability | Various condensation and cyclization reactions |
| Metal-Free Catalysis | Avoids toxic and expensive metals | Iodine-catalyzed quinoline synthesis |
Introduction of the Prop-2-en-1-yl (Allyl) Group in Quinoline Carboxamides
The introduction of the allyl group can be achieved either by direct allylation of a pre-formed quinoline-2-carboxamide or by incorporating allylamine as a building block in the quinoline ring synthesis itself.
Direct N-Allylation Strategies for Carboxamides
Direct N-allylation involves the reaction of a quinoline-2-carboxamide with an allylating agent. This is a common strategy for introducing alkyl or allyl groups onto an amide nitrogen. A typical procedure involves the deprotonation of the amide N-H with a suitable base, followed by nucleophilic substitution on an allyl halide.
For example, a study on the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, while focused on a quinolone system, provides a relevant synthetic strategy. nih.gov In this work, the N-alkylation was performed on a 4-quinolone-3-carboxylate, which was then converted to the corresponding carboxamide. A similar two-step approach could be envisioned for N-allyl quinoline-2-carboxamides. Alternatively, a more direct route would involve the N-allylation of a pre-synthesized quinoline-2-carboxamide. This would likely involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an allyl halide, such as allyl bromide.
Allylamine-Mediated Quinoline Annulation Reactions
An alternative and potentially more convergent approach is to utilize allylamine as a reactant in the initial quinoline ring-forming reaction. This strategy would directly incorporate the N-allyl group into the final product.
Ruthenium-Catalyzed Three-Component Reaction: A notable example of this approach is a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines to form 2,3-disubstituted quinolines. iipseries.org This method offers a step-efficient synthesis of N-allyl quinoline derivatives. The reaction is proposed to proceed through the initial formation of an imine from the aniline and aldehyde, which then undergoes a deaminative coupling and annulation with the allylamine. iipseries.org
Adaptation of Classical Syntheses: While less commonly reported for the specific synthesis of N-allyl derivatives, classical methods like the Doebner-von Miller reaction could potentially be adapted. The Doebner-von Miller reaction typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org It is conceivable that a variation of this reaction could involve the in-situ formation of an N-allylated intermediate that then undergoes cyclization. However, the direct use of allylamine in such reactions to form N-allyl quinolines is not as well-documented as its use in the aforementioned ruthenium-catalyzed process.
Convergent Synthesis Strategies Incorporating Allylic Fragments
The synthesis of this compound is most efficiently achieved through convergent strategies. These methods involve the separate synthesis of the quinoline-2-carboxylic acid core and the subsequent coupling with an allylic amine fragment, namely prop-2-en-1-amine. This approach allows for flexibility and modularity, enabling the synthesis of a wide array of analogues by simply varying either the quinoline precursor or the allylic amine.
The primary method for this convergence is the direct formation of an amide bond between quinoline-2-carboxylic acid and allylamine. Due to the low reactivity of a free carboxylic acid towards an amine, a coupling agent or prior activation of the carboxyl group is necessary.
Common convergent approaches include:
Activation via Acid Chloride: A classic and robust method involves the conversion of quinoline-2-carboxylic acid to the more reactive quinoline-2-carbonyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. commonorganicchemistry.commasterorganicchemistry.com The resulting acid chloride is then treated with allylamine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct, to yield the final amide. commonorganicchemistry.com
Peptide Coupling Reagents: A variety of reagents developed for peptide synthesis are highly effective for this transformation, allowing the reaction to proceed under mild conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. chemistrysteps.comlibretexts.org These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by allylamine.
The table below summarizes various conditions used for the synthesis of quinoline-2-carboxamide analogues, which are applicable to the synthesis of the title compound.
| Precursor | Coupling Reagent/Activator | Base | Solvent | Typical Conditions | Ref. |
| Quinoline-2-carboxylic acid | Thionyl Chloride (SOCl₂) | Triethylamine | Toluene / DCM | Reflux, then RT | commonorganicchemistry.comlibretexts.org |
| Quinoline-2-carboxylic acid | TBTU | Triethylamine | DMF | Room Temperature | libretexts.org |
| Quinoline-2-carboxylic acid | DCC, HOBt | N/A | DCM / THF | 0°C to RT | libretexts.org |
| Quinoline-2-carboxylic acid | Ethyl Chloroformate | Triethylamine | THF | 0°C to RT | rsc.org |
Mechanistic Insights into the Synthesis of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes for the synthesis of analogues. The key mechanistic event in the convergent synthesis is the formation of the amide bond.
Detailed Reaction Mechanisms of Key Synthetic Steps
Mechanism 1: Amide formation via Acid Chloride
The synthesis beginning with the conversion of quinoline-2-carboxylic acid to its acid chloride is a two-stage process.
Formation of the Acid Chloride: The carboxylic acid attacks the sulfur atom of thionyl chloride (SOCl₂). A chloride ion is eliminated and subsequently removes the proton from the hydroxyl group. This generates an unstable intermediate that collapses, releasing sulfur dioxide (SO₂) gas and a chloride ion, to form the highly electrophilic quinoline-2-carbonyl chloride. masterorganicchemistry.com
Nucleophilic Acyl Substitution: Allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, typically by a base or a second molecule of allylamine, yields the stable this compound.
Mechanism 2: Amide formation via DCC Coupling
The use of N,N'-dicyclohexylcarbodiimide (DCC) provides a milder, one-pot method for amide bond formation.
Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This makes the central carbon of DCC highly electrophilic. libretexts.orgyoutube.com
Formation of O-Acylisourea Intermediate: The resulting carboxylate anion acts as a nucleophile and attacks the activated carbodiimide (B86325) carbon. libretexts.org This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group.
Nucleophilic Attack by Amine: The nitrogen atom of allylamine attacks the carbonyl carbon of the O-acylisourea intermediate, leading to a tetrahedral intermediate. libretexts.org
Product Formation: The intermediate collapses to form the thermodynamically stable amide bond, releasing N,N'-dicyclohexylurea (DCU) as a byproduct. chemistrysteps.comyoutube.com DCU is insoluble in most common organic solvents and can be easily removed by filtration.
Stereochemical Considerations in Allylic Introduction
For the parent compound, this compound, there are no stereocenters, and thus stereochemistry is not a factor. However, for the synthesis of analogues using chiral, substituted allylic amines (e.g., (R)-but-3-en-2-amine), the stereochemical outcome of the reaction is of paramount importance.
In standard amide coupling reactions (via acid chloride or DCC), the chiral center on the allylic amine is not directly involved in the bond-forming or bond-breaking steps. The reaction occurs at the nitrogen atom, which is adjacent to the stereocenter but is not the stereocenter itself. As the mechanism does not involve the cleavage of any bonds at the stereogenic carbon, the reaction proceeds with retention of configuration . If a stereochemically pure (R)-allylic amine is used as a starting material, the resulting N-((R)-alkenyl)quinoline-2-carboxamide product will also be in the (R) configuration. This stereoretentive nature is a key advantage of convergent synthesis for building libraries of chiral molecules.
Catalytic Cycles in Metal-Mediated Syntheses
For instance, a plausible synthesis of a quinoline-2-carboxylate ester (a direct precursor to the required carboxylic acid) can be achieved via a copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org
Hypothetical Catalytic Cycle for Copper-Catalyzed Quinoline Synthesis:
Ligand Exchange/Coordination: A Cu(I) catalyst, such as CuI, coordinates with the aniline and the terminal alkyne ester, bringing them into proximity.
Michael Addition: The aniline undergoes a copper-mediated Michael addition to the electron-deficient alkyne. This forms a copper-containing enamine or enamide intermediate.
Oxidative Addition/Cyclization: The copper center may facilitate an intramolecular cyclization onto the aromatic ring of the aniline. This can be viewed as an electrophilic attack on the ortho-position of the aniline, possibly involving a change in the oxidation state of copper.
Reductive Elimination/Dehydrogenation: The cyclized intermediate undergoes a dehydrogenation or aromatization step to form the stable quinoline ring system. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
This metal-catalyzed approach to the quinoline core, followed by ester hydrolysis and subsequent amide coupling, constitutes a powerful combination of catalytic and convergent strategies for the synthesis of this compound and its analogues.
Advanced Spectroscopic and Analytical Characterization of N Prop 2 En 1 Yl Quinoline 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. For N-(prop-2-en-1-yl)quinoline-2-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon resonances and confirms the connectivity of the atoms.
High-Resolution ¹H-NMR and ¹³C-NMR Analysis of Allylic and Quinoline (B57606) Protons/Carbons
The ¹H-NMR spectrum of this compound is expected to show distinct signals for both the aromatic quinoline ring and the aliphatic allyl group. The quinoline protons typically resonate in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic system. nih.gov The proton at the C3 position is expected to be a doublet, coupling with the C4 proton, while the protons on the benzo-fused ring (C5 to C8) will exhibit a more complex pattern of doublets and triplets.
The N-allyl group protons will appear in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are anticipated to be a doublet of doublets around δ 4.3 ppm, showing coupling to both the amide proton and the vinyl proton. The terminal vinyl protons (=CH₂) would likely appear as two distinct signals around δ 5.2-5.4 ppm, and the internal vinyl proton (-CH=) as a multiplet around δ 5.9-6.1 ppm. nih.govcore.ac.uk The amide proton (NH) is expected to be a broad singlet or a triplet in the range of δ 8.5-9.5 ppm.
The ¹³C-NMR spectrum will complement the ¹H-NMR data. The quinoline carbons are expected to resonate between δ 118 and 150 ppm, with the carbon bearing the carboxamide group (C2) and the quaternary carbons showing distinct chemical shifts. nih.gov The carbonyl carbon of the amide group is predicted to appear significantly downfield, typically around δ 165-170 ppm. For the allyl group, the methylene carbon is expected around δ 42 ppm, while the vinyl carbons would be in the range of δ 116 ppm for the terminal CH₂ and δ 134 ppm for the internal CH. core.ac.uk
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.25 | d | 8.5 |
| H-4 | 8.10 | d | 8.5 |
| H-5 | 7.85 | d | 8.0 |
| H-6 | 7.60 | t | 7.5 |
| H-7 | 7.75 | t | 7.5 |
| H-8 | 8.00 | d | 8.0 |
| NH | 9.20 | t | 5.5 |
| N-CH ₂ | 4.35 | dt | 5.5, 1.5 |
| CH =CH₂ | 6.05 | ddt | 17.2, 10.5, 5.5 |
| CH=CH ₂ (trans) | 5.30 | dq | 17.2, 1.5 |
| CH=CH ₂ (cis) | 5.20 | dq | 10.5, 1.5 |
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150.5 |
| C3 | 118.5 |
| C4 | 137.0 |
| C4a | 129.5 |
| C5 | 128.0 |
| C6 | 127.5 |
| C7 | 130.0 |
| C8 | 129.0 |
| C8a | 148.0 |
| C=O | 165.0 |
| N-C H₂ | 42.5 |
| C H=CH₂ | 134.0 |
| CH=C H₂ | 116.5 |
Advanced 2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
To confirm the assignments from 1D-NMR and to establish the connectivity within the molecule, 2D-NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between adjacent protons on the quinoline ring (e.g., H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8). In the allyl group, strong correlations would be seen between the N-CH₂ protons and the -CH= proton, as well as between the -CH= proton and the terminal =CH₂ protons. A crucial correlation would also be observed between the NH proton and the adjacent N-CH₂ protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at δ ~4.35 ppm would correlate with the carbon signal at δ ~42.5 ppm, confirming the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:
The NH proton showing a correlation to the carbonyl carbon (C=O) and the N-CH₂ carbon.
The N-CH₂ protons showing correlations to the carbonyl carbon and the vinyl (-CH=) carbon.
The H-3 proton of the quinoline ring showing a correlation to the carbonyl carbon and C4a, confirming the position of the carboxamide group at C2.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₃H₁₂N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated as follows:
C: 13 x 12.000000 = 156.000000
H: 13 x 1.007825 = 13.101725
N: 2 x 14.003074 = 28.006148
O: 1 x 15.994915 = 15.994915
Total [M+H]⁺ = 213.102788
An experimental HRMS value matching this calculated mass to within a few parts per million would provide strong evidence for the proposed molecular formula.
Interpretation of Fragmentation Patterns for Structural Confirmation
In addition to the molecular ion, mass spectrometry provides information about the structure of a molecule through its fragmentation pattern. For this compound, characteristic fragmentation pathways are expected under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry.
A primary fragmentation would likely be the cleavage of the amide bond. This could lead to two main fragment ions:
The quinoline-2-carbonyl cation (m/z 156), resulting from the loss of the N-allyl amine radical.
The N-allylcarboxamide cation radical or related fragments.
Further fragmentation of the quinoline-2-carbonyl cation could involve the loss of carbon monoxide (CO) to give a quinolinyl cation at m/z 128. nih.gov The quinolinyl cation itself is quite stable.
Fragmentation of the N-allyl portion could involve the loss of the allyl group (C₃H₅, 41 Da), leading to a protonated quinoline-2-carboxamide (B1208818) fragment. The allyl cation itself at m/z 41 is also a common fragment observed in the mass spectra of allyl-containing compounds. nih.govresearchgate.net
Predicted Major Fragment Ions for this compound
| m/z | Predicted Fragment Ion | Notes |
| 212 | [C₁₃H₁₂N₂O]⁺˙ | Molecular Ion |
| 171 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 156 | [C₁₀H₆NO]⁺ | Quinoline-2-carbonyl cation |
| 128 | [C₉H₆N]⁺ | Quinolinyl cation (from loss of CO) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide further confirmation of the functional groups and the conjugated system within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. nih.gov The C=O stretching of the amide group (Amide I band) should appear as a strong absorption around 1660-1680 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1600 cm⁻¹ region. astrochem.orgresearchgate.net The C-H stretching vibrations of the aromatic quinoline ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl group will be just below 3000 cm⁻¹. A peak around 1640 cm⁻¹ can be attributed to the C=C stretch of the allyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The quinoline ring system is the primary chromophore in this compound. Quinoline derivatives typically exhibit two main absorption bands in the UV region. mdpi.comscielo.br These correspond to π → π* transitions within the aromatic system. It is expected that the spectrum would show a strong absorption band around 280-290 nm and another, possibly with a shoulder, around 310-320 nm. The exact positions and intensities of these bands can be influenced by the solvent and the substitution on the quinoline ring. mdpi.comscielo.br
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's specific bonds.
The key functional groups in the compound are the secondary amide, the quinoline ring system, and the terminal allyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3330-3310 cm⁻¹. nih.govnih.gov The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is expected to be a very strong and prominent absorption in the 1680-1650 cm⁻¹ range. nih.govnih.gov The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is anticipated to appear around 1530-1520 cm⁻¹. nih.gov
The aromatic quinoline moiety presents several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., ~3044 cm⁻¹). nih.gov The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. nih.gov
The prop-2-en-1-yl (allyl) group also has distinct vibrational frequencies. The stretching vibration of the terminal alkene C=C bond is expected around 1650-1640 cm⁻¹, though it may overlap with the strong Amide I band. The =C-H stretching of the vinyl group will appear just above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations produce strong bands in the 1000-900 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group will be found in the 3000-2850 cm⁻¹ range. nih.gov
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3330 - 3310 | Medium-Strong |
| Carbonyl (Amide I) | C=O Stretch | 1680 - 1650 | Very Strong |
| Secondary Amide (Amide II) | N-H Bend / C-N Stretch | 1530 - 1520 | Strong |
| Quinoline Ring | Aromatic C-H Stretch | > 3000 | Medium |
| Quinoline Ring | Aromatic C=C / C=N Stretch | 1600 - 1400 | Medium-Strong |
| Allyl Group | =C-H Stretch | > 3000 | Medium |
| Allyl Group | C=C Stretch | 1650 - 1640 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The spectrum is dominated by the highly conjugated quinoline ring system, which contains multiple π-electrons.
The primary electronic transitions observed for this type of molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The quinoline fragment itself is known to produce strong absorption bands. nih.gov For related quinoline-3-carboxamide (B1254982) derivatives, a maximum absorption band corresponding to a π → π* transition of the quinoline moiety has been identified at approximately 316 nm. nih.gov Similar quinoline derivatives show characteristic absorption spectra with multiple bands, often appearing between 200 nm and 400 nm. mdpi.com
The presence of the carboxamide group attached to the quinoline ring acts as a chromophore and can influence the position and intensity of these absorption bands. The conjugation between the quinoline ring and the amide group can lead to shifts in the absorption maxima. The electronic properties and the resulting spectrum can also be sensitive to the solvent used, with solvent polarity potentially affecting the energy of the electronic transitions. mdpi.comtandfonline.com The allyl group is not expected to significantly alter the main absorption features dictated by the quinoline-carboxamide core, as it is not in direct conjugation with the aromatic system.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Quinoline Ring System | ~315 - 330 |
X-ray Crystallography of this compound or its Closely Related Analogues
In such structures, the quinoline ring system is essentially planar. nih.gov The amide group connecting the quinoline core to the substituent also tends to be planar. A key structural feature is the dihedral angle between the plane of the quinoline ring and the plane of the amide group. In the analogue N-(Quinolin-8-yl)quinoline-2-carboxamide, this angle is relatively small, indicating a high degree of co-planarity which facilitates electronic conjugation. nih.gov
A critical conformational feature in quinoline-2-carboxamides is the potential for intramolecular hydrogen bonding. A weak, non-linear N-H···N hydrogen bond can form between the amide proton (N-H) and the nitrogen atom of the quinoline ring. nih.govresearchgate.net This interaction helps to stabilize the molecular conformation, holding the amide group in a specific orientation relative to the ring. nih.gov
Table 3: Expected Crystallographic Parameters based on Analogue Structures
| Parameter | Description | Expected Value/Feature |
|---|---|---|
| Molecular Geometry | Quinoline Ring | Essentially planar |
| Dihedral Angle | Angle between quinoline plane and amide plane | Small, indicating near co-planarity |
| Intramolecular Bonds | Hydrogen Bonding | Potential for N-H···N interaction |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity. The choice of method depends on the scale and purpose of the separation.
For preparative purification, column chromatography is commonly employed. Silica (B1680970) gel is a typical stationary phase for compounds of this polarity. The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve effective separation of the target compound from by-products and unreacted starting materials.
For analytical purposes, such as purity assessment and reaction monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods.
TLC: Utilizes a silica gel plate as the stationary phase and a solvent system similar to that used in column chromatography. The compound's retention factor (Rf) value provides a quick measure of its polarity and can be used to identify it against a standard.
HPLC: Reversed-phase HPLC is a powerful technique for purity analysis. In this method, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). researchgate.net The compound's retention time is a precise and reproducible characteristic under specific conditions (flow rate, column type, and mobile phase gradient), allowing for accurate quantification of purity. researchgate.net
Table 4: Common Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Isolation & Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane / Ethyl Acetate | Reaction Monitoring, Purity Check |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(Quinolin-8-yl)quinoline-2-carboxamide |
| Hexane |
| Cyclohexane |
| Ethyl acetate |
| Dichloromethane (B109758) |
| Water |
| Acetonitrile |
Theoretical and Computational Studies of N Prop 2 En 1 Yl Quinoline 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules from first principles. These ab initio methods provide deep insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Descriptors (HOMO/LUMO), and Charge Distribution
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org For quinoline (B57606) derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G'(d,p) or 6-311+G(2d,p), are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. rsc.orgresearchgate.net
Once the optimized geometry is obtained, various electronic descriptors can be calculated to understand the molecule's reactivity. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and reactive. rsc.org
Furthermore, DFT is used to calculate the charge distribution within the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. arabjchem.org
Table 1: Key Electronic Descriptors Calculated via DFT
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. rsc.org |
| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). arabjchem.org |
| Electron Affinity | EA | The energy released when an electron is added (approximated as -ELUMO). arabjchem.org |
| Chemical Hardness | η | Measures resistance to change in electron distribution (η = (IP - EA) / 2). arabjchem.org |
| Chemical Softness | S | The reciprocal of hardness (S = 1/η), indicating higher reactivity. rsc.org |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons (χ = (IP + EA) / 2). rsc.org |
| Chemical Potential | µ | The escaping tendency of electrons from an equilibrium system (µ = -χ). rsc.org |
| Electrophilicity Index | ω | Measures the energy lowering due to maximal electron flow (ω = µ² / 2η). arabjchem.org |
Computational Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. scispace.com Comparing the computed spectrum with the experimental one is a powerful tool for structural elucidation and assignment of signals. scispace.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. arabjchem.org This computational analysis helps in assigning specific vibrational modes (e.g., stretching, bending) to the observed experimental bands, such as the characteristic C=O and N-H stretches in the carboxamide group. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correlate to the position and intensity of peaks in an experimental UV-Vis spectrum. mdpi.comresearchgate.net This analysis provides insight into the electronic properties and conjugation within the molecule.
Table 2: Computationally Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Parameter | Typical Computational Method |
| ¹H NMR | Chemical Shift (δ, ppm) | GIAO-DFT |
| ¹³C NMR | Chemical Shift (δ, ppm) | GIAO-DFT |
| IR | Vibrational Frequency (cm⁻¹) | DFT (e.g., B3LYP/6-311G) |
| UV-Vis | Absorption Wavelength (λmax, nm) | TD-DFT |
Molecular Modeling and Dynamics Simulations for Biomolecular Interactions
To understand the potential biological activity of N-(prop-2-en-1-yl)quinoline-2-carboxamide, molecular modeling and dynamics simulations are employed to study its interactions with biological macromolecules like proteins and enzymes.
In Silico Docking Studies with Relevant Enzyme Active Sites or Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential inhibitors. For quinoline derivatives, docking studies have been performed against various targets, including Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, and viral enzymes like HIV reverse transcriptase. nih.govmdpi.comfigshare.com
The process involves preparing the 3D structures of both the ligand and the protein target. Docking algorithms then explore various binding poses of the ligand within the active site or binding pocket of the protein, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com
Molecular Dynamics (MD) Simulations to Assess Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.com Starting from the best-docked pose, an MD simulation models the movements and interactions of all atoms in the system (protein, ligand, and surrounding solvent) over a period of nanoseconds. mdpi.com
The stability of the complex is assessed by analyzing trajectories for parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and show how the protein's conformation changes upon ligand binding. nih.gov
Computational Elucidation of Reaction Mechanisms in this compound Synthesis
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For the synthesis of quinoline-2-carboxamides, which typically involves the condensation of a quinoline-2-carboxylic acid derivative with an amine, DFT can be used to map out the entire reaction pathway. rsc.org
This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate. Such studies can help in understanding the role of catalysts, predicting the feasibility of a reaction under different conditions, and optimizing the synthesis for better yields.
Biological Activity and Mechanistic Investigations of N Prop 2 En 1 Yl Quinoline 2 Carboxamide Derivatives in Vitro and Pathway Focused Research
Evaluation of Anticancer Mechanisms in Cellular Models (In Vitro Studies)
The anticancer potential of quinoline-2-carboxamide (B1208818) derivatives has been a primary focus of research, with studies exploring their impact on cell proliferation, apoptosis, and key signaling pathways.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Quinoline-carboxamide derivatives have demonstrated significant anti-proliferative effects across various cancer cell lines. researchgate.net Research has shown that certain derivatives can effectively inhibit the growth of cancer cells. mdpi.com For instance, a novel quinoline (B57606) compound, 91b1, has been shown to suppress cell proliferation and modulate the cell cycle. mdpi.com
The induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects. Studies on carboxamide-appended quinoline moieties have identified derivatives that induce apoptosis by modulating key regulatory proteins. researchgate.net Specifically, these compounds have been observed to cause the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic proteins BAX and Caspase-3. researchgate.net
Further investigation into a series of new quinoline-3-carboxamide (B1254982) derivatives revealed their ability to induce apoptosis in the HepG2 cancer cell line. nih.gov One potent derivative, in particular, was found to significantly increase the populations of cells in both early and late stages of apoptosis. nih.gov This was accompanied by a notable increase in the expression of the apoptotic markers Bax and Caspase-7. nih.gov
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxamide Derivatives against HepG2 Cancer Cell Line
| Compound | IC₅₀ (µM) |
|---|---|
| 10a | 4.60 |
| 10c | 4.14 |
| 10d | 1.07 |
| 10e | 0.88 |
| 10i | 1.60 |
| 10n | 2.88 |
| 10o | 2.76 |
| Sorafenib (Reference) | 8.38 |
Data sourced from a study on new proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold. nih.gov
Modulation of Key Signaling Pathways (e.g., Kinase Inhibition, ERK Pathway)
The anticancer activity of quinoline derivatives is often linked to their ability to modulate critical signaling pathways that control cell growth, survival, and proliferation. The Ras/Raf/MEK/ERK signaling pathway is a key cascade that is frequently dysregulated in cancer. nih.gov
Research on a synthetic quinoline analog, BPIQ, has highlighted the role of the extracellular signal-regulated kinase (ERK) pathway in its mechanism of action. nih.gov It was observed that BPIQ treatment upregulates the phosphorylated levels of ERK. nih.gov Furthermore, the inhibition of ERK was shown to significantly rescue the anti-proliferative effects of BPIQ on non-small cell lung cancer cells, confirming the pathway's involvement. nih.gov
In addition to the ERK pathway, protein kinases, which are crucial regulators of cell survival and proliferation, have been identified as targets for quinoline-carboxamide derivatives. researchgate.net Certain derivatives have shown inhibitory activity against Pim-1 kinase, a protein kinase implicated in cancer. researchgate.net Moreover, some quinoline-3-carboxamide derivatives have been specifically designed and synthesized as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov One such derivative demonstrated potent VEGFR-2 inhibitory activity with an IC₅₀ value of 36 nM. nih.gov
Impact on Autophagy and Lysosomal Function
Autophagy is a cellular degradation process that can protect cancer cells from various stresses, and its inhibition is a promising strategy for cancer therapy. nih.gov Certain quinoline derivatives, such as chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), are known to disrupt lysosomal function and inhibit autophagy. nih.gov
In this context, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were synthesized and investigated for their effects on cancer cell proliferation and autophagy. nih.gov These derivatives were found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines. nih.gov Further studies revealed that these compounds may induce autophagy but ultimately lead to the disruption of autophagy propagation. nih.gov This disruption of the autophagic process consequently triggers massive apoptosis, as evidenced by the activation of caspase-9 and PARP cleavage. nih.gov
Antimicrobial Activity Profile (In Vitro Studies)
Beyond their anticancer properties, N-(prop-2-en-1-yl)quinoline-2-carboxamide derivatives have also been investigated for their potential as antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Quinoline-based compounds have a history of use as wide-spectrum antibiotics, effective against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potential of novel quinoline derivatives continues to be an active area of research.
A study on new quinoline derivatives showed that some compounds exhibited selective in vitro antibacterial activity. researchgate.net For example, 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid was found to be selectively active against the Gram-negative bacterium Escherichia coli, while 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione showed selectivity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Another study reported on quinoline-based hydroxyimidazolium hybrids, with one hybrid demonstrating potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. mdpi.com
Furthermore, the synthesis of novel sets of quinoline derivatives has yielded compounds with promising antimicrobial activity. rsc.org Preliminary screening of these compounds against a panel of pathogenic microbes, including Streptococcus pneumoniae (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), revealed that six derivatives displayed potent antimicrobial activity. rsc.org
Table 2: Antibacterial Activity of a Quinoline-Based Hydroxyimidazolium Hybrid (7b)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Klebsiella pneumoniae | 50 |
| Mycobacterium tuberculosis H37Rv | 10 |
Data sourced from a study on the antimicrobial activity of quinoline-based hydroxyimidazolium hybrids. mdpi.com
Antifungal Properties
The antifungal potential of quinoline derivatives has also been explored. Studies have evaluated the antifungal profile of these compounds against various fungal strains, including Candida spp. and dermatophytes. nih.gov
In one study, different quinoline derivatives exhibited selective antifungal action. nih.gov Two compounds were active against yeast, with MIC ranges of 25–50 μg/mL, while another compound demonstrated efficacy against filamentous fungi with MIC ranges of 12.5–25 μg ml⁻¹. nih.gov
Another investigation into novel quinoline derivatives reported their synthesis and in vitro antimicrobial evaluation against fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum. rsc.org Several of these derivatives displayed potent antifungal activity. rsc.org
Anti-inflammatory and Immunomodulatory Research (In Vitro Studies)
The quinoline carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, known for a wide array of pharmacological properties, including anti-inflammatory and immunomodulatory effects. nih.gov In vitro research has focused on elucidating the mechanisms by which these compounds modulate immune responses at a cellular and molecular level.
Investigation of Cytokine Modulation and Inflammatory Pathway Interference
Derivatives of the quinoline carboxamide family have demonstrated significant potential in modulating key inflammatory pathways. Studies on related structures, such as isoquinoline-1-carboxamides, have shown potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov For instance, certain derivatives can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
The mechanism of this interference often involves major signaling cascades. Research indicates that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This is achieved by intervening in upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Some quinoline derivatives have been shown to prevent the nuclear translocation of NF-κB, a critical step in the inflammatory gene expression program, by inhibiting the phosphorylation of its inhibitor, IκB. nih.govnih.gov Furthermore, the phosphorylation of key MAPKs, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), can be attenuated by these compounds. nih.gov
| Compound Class | Target Pathway/Mediator | Observed In Vitro Effect |
| Isoquinoline-1-Carboxamides | IL-6, TNF-α, NO | Potent suppression of production in LPS-stimulated microglia. nih.gov |
| Quinoline Derivatives | NF-κB | Inhibition of nuclear translocation, leading to reduced inflammatory gene expression. nih.gov |
| Isoquinoline-1-Carboxamides | MAPKs (p38, ERK, JNK) | Inhibition of LPS-induced phosphorylation. nih.gov |
| Quinoline Derivatives | IL-1β | Suppression of overproduction in LPS-stimulated macrophages. nih.gov |
Targeting Myeloid Cell Compartments
The immunomodulatory effects of quinoline carboxamides extend to their ability to influence myeloid cell populations, which are central to both innate and adaptive immunity. Research on Laquinimod, a quinoline-3-carboxamide, has revealed a distinct mechanism involving the modulation of myeloid antigen-presenting cells (APCs). nih.gov
In vivo treatment with Laquinimod leads to an increase in CD11bhiGr1hi monocytes that exhibit an anti-inflammatory "type II" phenotype. nih.gov These type II monocytes are characterized by increased production of the anti-inflammatory cytokine IL-10 and reduced production of pro-inflammatory cytokines such as IL-6, IL-12/23, and TNF. nih.gov In vitro studies have confirmed that the primary immunomodulatory effect of Laquinimod is not directly on T cells, but rather is mediated through its influence on these myeloid cells. When APCs (monocytes or dendritic cells) from Laquinimod-treated animals were used, they were able to suppress the differentiation of pathogenic Th1 and Th17 cells. nih.gov This highlights a sophisticated mechanism where quinoline carboxamides can re-program myeloid cell function to resolve inflammation and promote immune tolerance. nih.gov
Other Mechanistically Relevant Biological Potentials (In Vitro Focus)
Beyond immunomodulation, the quinoline-2-carboxamide scaffold has been explored for other therapeutic applications based on its mechanistic activities in vitro.
Neuroprotective Mechanisms
The anti-inflammatory properties of quinoline carboxamides are directly linked to their potential for neuroprotection, as neuroinflammation is a key pathological feature of many neurodegenerative diseases. nih.gov By inhibiting inflammatory mediators in microglial cells, the brain's resident immune cells, these compounds may help mitigate neuronal damage. nih.gov
Studies on structurally similar benzofuran-2-carboxamide (B1298429) derivatives have demonstrated potent protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal damage in primary cortical cell cultures. researchgate.net This suggests that carboxamide derivatives can interfere with pathways of neuronal cell death triggered by excessive glutamate (B1630785) receptor stimulation. The neuroprotective effects of some compounds were found to be comparable to the known NMDA antagonist memantine. researchgate.net This anti-excitotoxic action, combined with antioxidant properties like the scavenging of free radicals, points to a multi-faceted neuroprotective potential for this class of compounds. nih.govresearchgate.net
Antimalarial Mode of Action
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and modern research continues to leverage this scaffold. nih.gov A series of quinoline-4-carboxamides, identified through phenotypic screening, has shown potent, low-nanomolar in vitro activity against the blood stage of Plasmodium falciparum. nih.gov
Crucially, mechanistic studies revealed a novel mode of action for this class of antimalarials: the inhibition of translation elongation factor 2 (PfEF2). nih.govacs.org PfEF2 is essential for protein synthesis in the parasite, and its inhibition leads to a halt in parasite growth. This mechanism is distinct from that of many existing antimalarial drugs, making these compounds promising candidates for overcoming drug resistance. nih.gov The activity of these derivatives is multi-stage, affecting different points in the parasite's life cycle. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline carboxamide derivatives. Research across different therapeutic areas has illuminated key structural features that govern their biological activity.
For antimalarial quinoline-4-carboxamides, SAR studies have shown that both the quinoline core and the carboxamide substituents are critical. For instance, lowering the basicity of substituents at the R2 position can lead to a significant reduction in antimalarial potency. acs.org The amide NH group also appears essential for activity, as its replacement with an N-methyl group resulted in a substantial decrease in potency. acs.org
In the context of immunosuppressive quinolinone-carboxamide derivatives, modifications to the substituent attached to the amide group have yielded important insights. While N-methyl and N-phenyl analogues showed strong activity, elongating a simple N-propyl aliphatic chain to seven carbons led to an inactive compound. nih.gov This indicates that the size and nature of the amide substituent are finely tuned for optimal biological effect.
For quinoline derivatives targeting α2C-adrenoceptors, a critical finding was the absolute requirement for a substituent at the 3-position of the quinoline ring for antagonist potency. researchgate.net
The specific N-(prop-2-en-1-yl), or N-allyl, group of the titular compound is an interesting feature. In medicinal chemistry, the allyl group can serve as a pharmacophore, a reactive handle for covalent modification, or a structural element influencing conformation and binding. Without specific SAR studies on this compound, its precise contribution to activity remains to be fully elucidated. However, the general principles derived from related series suggest that its size, electronics, and conformational flexibility are likely important determinants of its biological profile.
| Structural Region | Modification | Impact on Biological Activity (Example) |
| Quinoline Core | Substituent at position 3 | Essential for α2C-adrenoceptor antagonist activity. researchgate.net |
| Amide Linker | Methylation of amide N-H | 87-fold decrease in antimalarial potency. acs.org |
| Amide N-Substituent | Elongation of alkyl chain (propyl to heptyl) | Loss of immunosuppressive activity. nih.gov |
| Amide N-Substituent | Replacement of pyrrolidine (B122466) with morpholine | 12-fold drop in antimalarial potency (due to lower basicity). acs.org |
Influence of the N-Allyl Group on Biological Activity and Selectivity
The introduction of an N-allyl group to the quinoline-2-carboxamide scaffold can significantly impact the compound's biological profile, influencing its potency, selectivity, and mechanism of action. While direct research on this compound is limited, structure-activity relationship (SAR) studies on broader series of quinoline and quinazoline (B50416) carboxamides offer valuable insights into the potential roles of such N-substituents. nih.govacs.org
The allyl group, with its unsaturated nature and specific spatial arrangement, can engage in various interactions with biological targets that may differ from saturated alkyl or aryl substituents. These interactions can include hydrophobic and van der Waals forces, and potentially π-π stacking or other electronic interactions. The flexibility of the allyl group can also allow the molecule to adopt different conformations, potentially enabling a better fit within the binding pocket of a target protein.
In a study investigating a series of substituted quinoline-2-carboxamides for their antimycobacterial and photosynthesis-inhibiting activities, various N-substituents were evaluated. nih.gov Although an N-allyl derivative was not specifically included, the study highlighted that the nature of the N-substituent significantly influences biological activity. For instance, lipophilicity and the electronic properties of the substituent were found to correlate with the observed effects. nih.gov The N-allyl group would contribute a moderate level of lipophilicity, which is often a critical factor for cell membrane permeability and interaction with intracellular targets.
The selectivity of N-allyl quinoline-2-carboxamide derivatives is also a key area of investigation. The unique chemical properties of the allyl group could confer selectivity for certain biological targets over others. For example, in the context of enzyme inhibition, the allyl moiety might interact with specific amino acid residues in the active site that are not as favorably engaged by other substituents, leading to a more selective inhibitory profile. Research on quinoline derivatives has shown that even minor structural modifications can drastically alter target selectivity. researchgate.net
Effect of Substitutions on the Quinoline Ring on Mechanistic Outcomes
The position and nature of the substituent on the quinoline ring are critical. For instance, electron-donating or electron-withdrawing groups can alter the electron density of the quinoline system, which can in turn affect its ability to participate in hydrogen bonding, π-stacking, or other non-covalent interactions with a target protein. A review of quinoline and quinolone carboxamides in anticancer research highlighted that modifications at various positions of the quinoline ring are a key strategy for enhancing pharmacological properties. sapub.org
In the context of anticancer activity, substitutions on the quinoline ring can influence a variety of mechanistic outcomes, including the inhibition of specific kinases, topoisomerases, or other enzymes involved in cell proliferation and survival. For example, a study on quinoline-3-carboxamide derivatives as EGFR inhibitors demonstrated that different substituents on the quinoline ring led to varying potencies. nih.gov While this study focused on 3-carboxamides, the principles of substituent effects on target engagement are broadly applicable.
The following table summarizes hypothetical biological data for a series of this compound derivatives with different substitutions on the quinoline ring, illustrating potential effects on a generic kinase inhibition assay and cytotoxicity against a cancer cell line.
| Compound ID | Quinoline Ring Substituent | Kinase Inhibition IC50 (µM) | Cancer Cell Line Cytotoxicity GI50 (µM) |
| NCQ-1 | H (unsubstituted) | 15.2 | 25.8 |
| NCQ-2 | 6-Fluoro | 8.5 | 12.3 |
| NCQ-3 | 7-Chloro | 5.1 | 7.9 |
| NCQ-4 | 6-Methoxy | 22.4 | 35.1 |
| NCQ-5 | 8-Methyl | 18.9 | 30.2 |
This hypothetical data suggests that electron-withdrawing substituents like fluoro and chloro at positions 6 and 7, respectively, may enhance both kinase inhibition and cytotoxic activity. In contrast, an electron-donating group like methoxy (B1213986) at position 6 could potentially decrease activity. A small alkyl group like methyl at position 8 might have a less pronounced effect. These trends would need to be experimentally verified but are consistent with SAR principles observed in other quinoline-based inhibitors. nih.gov
Further mechanistic investigations could involve pathway-focused research to determine how these substitutions affect downstream signaling. For example, a potent derivative could be tested for its ability to induce apoptosis, arrest the cell cycle, or inhibit angiogenesis in in vitro models. Such studies would provide a more comprehensive understanding of the mechanistic outcomes associated with specific substitutions on the quinoline ring of this compound derivatives.
Future Research Perspectives for N Prop 2 En 1 Yl Quinoline 2 Carboxamide
Development of Advanced Synthetic Methodologies for Derivatives
The future development of N-(prop-2-en-1-yl)quinoline-2-carboxamide as a lead compound is contingent on the ability to generate a diverse library of its derivatives. Advanced synthetic methodologies will be crucial for creating novel analogues with potentially enhanced biological activities. Research in this area should focus on modifying both the quinoline (B57606) core and the prop-2-en-1-yl side chain.
One promising approach is the use of transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the quinoline ring. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to append aryl, vinyl, and alkynyl groups, respectively, at various positions of the quinoline nucleus. These modifications can significantly influence the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.
Furthermore, the development of novel annulation strategies could provide access to more complex fused-ring systems derived from the quinoline core. mdpi.com These strategies might involve intramolecular cyclizations of appropriately functionalized this compound precursors. The resulting polycyclic structures could exhibit unique pharmacological properties.
Below is a table illustrating potential synthetic strategies for generating derivatives of this compound.
| Synthetic Strategy | Target Modification | Potential Reagents and Conditions | Anticipated Outcome |
| Suzuki Coupling | Quinoline Core | Aryl boronic acids, Pd catalyst, base | Introduction of diverse aryl and heteroaryl substituents |
| Heck Coupling | Quinoline Core | Alkenes, Pd catalyst, base | Functionalization with various alkenyl groups |
| Sonogashira Coupling | Quinoline Core | Terminal alkynes, Pd/Cu catalyst, base | Introduction of alkynyl moieties for further functionalization |
| Intramolecular Cyclization | Prop-2-en-1-yl Side Chain | Lewis acids or radical initiators | Formation of novel heterocyclic rings fused to the quinoline |
Integration of High-Throughput Screening for Novel Mechanistic Insights
To efficiently explore the biological potential of a library of this compound derivatives, the integration of high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of thousands of compounds against a panel of biological targets, providing valuable data on their activity and selectivity.
A primary application of HTS would be in target identification and validation. By screening a library of derivatives against a broad range of cellular and biochemical assays, it is possible to identify novel protein targets or signaling pathways that are modulated by these compounds. This can uncover previously unknown mechanisms of action and open up new therapeutic avenues.
Moreover, HTS can be utilized to perform structure-activity relationship (SAR) studies in a systematic and high-volume manner. The data generated from these screens can be used to build computational models that predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.
The following table outlines a hypothetical HTS workflow for this compound derivatives.
| Screening Phase | Objective | Assay Types | Data Output |
| Primary Screen | Identify active compounds | Cell viability, reporter gene, or enzyme inhibition assays | Hit compounds with significant biological activity |
| Secondary Screen | Confirm activity and determine potency | Dose-response assays, selectivity profiling | IC50/EC50 values, initial SAR insights |
| Tertiary Screen | Elucidate mechanism of action | Target-based assays, pathway analysis | Identification of molecular targets and affected pathways |
Exploration of this compound as a Scaffold for Chemical Probes
The structural features of this compound make it an attractive scaffold for the development of chemical probes. These probes are valuable tools for studying biological systems, allowing for the visualization, identification, and functional characterization of molecular targets.
To transform this compound into a chemical probe, it can be functionalized with various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. The prop-2-en-1-yl group, in particular, offers a reactive handle for the attachment of these moieties without significantly altering the core structure that may be responsible for its biological activity.
For example, a fluorescently labeled derivative could be used in cellular imaging studies to visualize the subcellular localization of its target. A biotinylated version could be employed in affinity purification experiments to isolate and identify the binding partners of the compound. Photo-crosslinking probes can be used to covalently label the target protein, facilitating its identification by mass spectrometry.
The table below details potential chemical probes derived from the this compound scaffold.
| Probe Type | Reporter Group | Application | Information Gained |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, flow cytometry | Subcellular localization of the target, target expression levels |
| Affinity Probe | Biotin | Affinity purification, pull-down assays | Identification of target proteins and binding partners |
| Photo-affinity Probe | Photo-crosslinker (e.g., benzophenone) | Covalent labeling of target proteins | Direct identification of the target protein |
Interdisciplinary Research Collaborations for Deeper Mechanistic Understanding
A comprehensive understanding of the biological mechanisms of this compound and its derivatives will require a collaborative, interdisciplinary approach. Combining expertise from different scientific fields will be crucial for elucidating its mode of action from the molecular to the organismal level.
Chemists will play a key role in designing and synthesizing novel derivatives and chemical probes. Biologists will be essential for conducting cellular and in vivo experiments to evaluate the efficacy and mechanism of these compounds. Computational scientists can use molecular modeling and bioinformatics to predict target interactions and analyze large datasets from HTS.
Such collaborations can foster a synergistic research environment where data from different disciplines are integrated to build a holistic understanding of the compound's effects. This integrated approach is more likely to lead to significant breakthroughs and the successful translation of basic research findings into tangible applications.
The following table illustrates the potential contributions of different disciplines to the study of this compound.
| Discipline | Key Contributions | Expected Outcomes |
| Synthetic Chemistry | Design and synthesis of derivatives and probes | A diverse library of compounds for biological evaluation |
| Cell Biology | In vitro assays, cellular imaging, mechanism of action studies | Understanding of cellular effects and pathways |
| Pharmacology | In vivo studies in animal models | Evaluation of efficacy and pharmacokinetic properties |
| Computational Chemistry | Molecular modeling, SAR analysis, target prediction | Rational drug design and identification of potential targets |
Q & A
Q. What are the optimal synthetic routes for N-(prop-2-en-1-yl)quinoline-2-carboxamide?
The compound can be synthesized via a multi-step condensation reaction. For example, quinoline-2-carboxylic acid derivatives can be reacted with propargylamine or acrylamide precursors in ethanol under basic conditions (e.g., sodium hydroxide). Intermediate purification involves filtration and washing with ethanol, followed by air-drying. Key parameters include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of 3-aminoacetophenone and aldehyde derivatives) and reaction time (~1 hour under stirring) .
Q. How should researchers characterize N-(prop-2-en-1-yl)quinoline-2-carboxamide using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the quinoline backbone and acrylamide substituents. Peaks near δ 8.5–9.0 ppm typically indicate aromatic protons of the quinoline ring.
- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm) and amide N–H bonds (~3300 cm).
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., exact mass calculation via ) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound?
Recrystallization from ethanol or methanol is commonly employed. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can resolve impurities. Monitor purity via thin-layer chromatography (TLC) and confirm using melting point analysis or HPLC .
Advanced Research Questions
Q. How can crystallographic data contradictions in quinoline carboxamide derivatives be resolved?
Use single-crystal X-ray diffraction (SC-XRD) with refinement software like SHELXL. Key steps include:
- Collecting high-resolution data (e.g., at 173 K to minimize thermal motion).
- Ensuring a data-to-parameter ratio >7.5 and R factor <0.05 for reliability.
- Analyzing hydrogen bonding and π-π stacking interactions to validate molecular packing (e.g., reports R = 0.035 for a related structure) .
Q. How to design docking studies for N-(prop-2-en-1-yl)quinoline-2-carboxamide to explore biological targets?
- Target Selection: Identify receptors (e.g., angiotensin II receptor, PDB ID: 3R8A) with active sites compatible with the compound’s acrylamide and quinoline moieties.
- Scoring Functions: Use software like AutoDock Vina to calculate binding affinities (negative scoring values indicate favorable interactions).
- Validation: Compare docking results with experimental pharmacological data (e.g., antihypertensive activity in ) to confirm target relevance .
Q. What advanced spectroscopic methods can probe solvent-dependent optical properties of this compound?
- UV-Vis Spectroscopy: Measure absorbance in solvents of varying polarity (e.g., ethanol vs. DMSO) to analyze π→π* transitions in the quinoline ring.
- Nonlinear Optical (NLO) Studies: Use hyper-Rayleigh scattering or Z-scan techniques to quantify second-harmonic generation (SHG) efficiency, which is influenced by solvent polarizability .
Q. How to assess structure-activity relationships (SAR) for N-(prop-2-en-1-yl)quinoline-2-carboxamide derivatives?
- Synthetic Modification: Introduce substituents (e.g., halogens, methoxy groups) at the quinoline 4-position or acrylamide nitrogen.
- Biological Assays: Test derivatives against disease models (e.g., tuberculosis, as in ) and correlate activity with electronic (Hammett constants) or steric parameters.
- Computational Modeling: Perform DFT calculations to map electrostatic potential surfaces and identify pharmacophoric features .
Q. What are critical handling and stability considerations for this compound?
- Storage: Keep in airtight containers under inert gas (N) at −20°C to prevent hydrolysis of the acrylamide group.
- Safety Protocols: Use PPE (gloves, lab coats, goggles) and avoid skin contact (per ).
- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
